molecular formula C9H11BrN4O B8401406 3-(3-Bromoimidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol

3-(3-Bromoimidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol

Cat. No. B8401406
M. Wt: 271.11 g/mol
InChI Key: BPVHPJVFWJYXJY-UHFFFAOYSA-N
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Patent
US07820670B2

Procedure details

Prepared from 3-bromo-6-chloroimidazo[1,2-b]pyridazine and 3-amino-1-propanol according to general procedure 1 providing the amino compound (493 mg, 84%) as a yellow solid: Rf=0.56 (CH2Cl2/MeOH/NH4OH, 160:18:2); 1H NMR (500 MHz, CD3OD) δ 7.56 (d, J=9.7 Hz, 1H), 7.41 (s, 1H), 6.71 (d, J=9.7 Hz, 1H), 3.71 (t, J=6.3 Hz, 2H), 3.50 (t, J=6.8 Hz, 2H), 1.93 (quin, J=6.6 Hz, 2H); ES-MS: (M+H)=271, 273 m/z.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amino
Quantity
493 mg
Type
reactant
Reaction Step One
Name
CH2Cl2 MeOH NH4OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:6]2[N:7]=[C:8](Cl)[CH:9]=[CH:10][C:5]2=[N:4][CH:3]=1.[NH2:12][CH2:13][CH2:14][CH2:15][OH:16].C(Cl)Cl.CO.[NH4+].[OH-]>>[Br:1][C:2]1[N:6]2[N:7]=[C:8]([NH:12][CH2:13][CH2:14][CH2:15][OH:16])[CH:9]=[CH:10][C:5]2=[N:4][CH:3]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CN=C2N1N=C(C=C2)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCO
Name
amino
Quantity
493 mg
Type
reactant
Smiles
Step Two
Name
CH2Cl2 MeOH NH4OH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CO.[NH4+].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC1=CN=C2N1N=C(C=C2)NCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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